molecular formula C17H17N5O10P- B1210215 2,3-Dihydroxybenzoyl 5'-adenylate(1-)

2,3-Dihydroxybenzoyl 5'-adenylate(1-)

Cat. No.: B1210215
M. Wt: 482.3 g/mol
InChI Key: ULPVJDOMCRTJSN-RVXWVPLUSA-M
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Description

Historical Context and Discovery within Microbial Metabolism

The discovery of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) is intrinsically linked to the broader investigation of siderophore biosynthesis, a field that gained significant momentum with the study of enterobactin (B1671361) in Escherichia coli. Early research focused on elucidating the enzymatic steps required for the production of this potent siderophore. It was through the characterization of the ent genes, responsible for enterobactin synthesis, that the role of specific enzymes and their intermediates came to light.

A pivotal moment in understanding this pathway was the identification and purification of the enzyme 2,3-dihydroxybenzoate-AMP ligase, also known as EntE. wikipedia.org Research demonstrated that EntE catalyzes the activation of 2,3-dihydroxybenzoate (DHB) by coupling it with adenosine (B11128) triphosphate (ATP). This reaction results in the formation of the enzyme-bound intermediate, (2,3-dihydroxybenzoyl)adenylate, and the release of pyrophosphate. wikipedia.org This adenylation step is a common strategy in nonribosomal peptide synthesis to activate a carboxylate group for subsequent amide bond formation. The characterization of EntE and its product, 2,3-Dihydroxybenzoyl 5'-adenylate(1-), was a significant step in unraveling the modular, assembly-line enzymology of siderophore biosynthesis. nih.gov

Central Role in Siderophore Biosynthesis Pathways

2,3-Dihydroxybenzoyl 5'-adenylate(1-) is a cornerstone in the biosynthesis of catecholate-type siderophores, which are characterized by their 2,3-dihydroxybenzoyl moieties that provide the necessary coordination sites for ferric iron. nih.gov The formation of this adenylated intermediate is the primary activation step for incorporating the DHB unit into the growing siderophore structure.

The enzyme responsible for this activation, (2,3-dihydroxybenzoyl)adenylate synthase (EntE), belongs to the family of transferases, specifically nucleotidyltransferases. wikipedia.org It facilitates the transfer of an adenylyl group from ATP to 2,3-dihydroxybenzoate. wikipedia.org This process is crucial as it prepares the DHB molecule for the subsequent reaction in the biosynthetic assembly line.

Enzyme EC Number Substrates Products Function
(2,3-dihydroxybenzoyl)adenylate synthase (EntE)2.7.7.58ATP, 2,3-dihydroxybenzoateDiphosphate, (2,3-dihydroxybenzoyl)adenylateActivates 2,3-dihydroxybenzoate for siderophore synthesis. wikipedia.org

In members of the Enterobacteriaceae family, such as Escherichia coli, 2,3-Dihydroxybenzoyl 5'-adenylate(1-) is a key intermediate in the synthesis of enterobactin, one of the most powerful siderophores known. nih.govpnas.org The biosynthesis of enterobactin from chorismate, a precursor from the shikimic acid pathway, involves a series of enzymatic reactions catalyzed by proteins encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF). nih.govresearchgate.net

The process begins with the conversion of chorismate to 2,3-dihydroxybenzoate (DHB) through the sequential action of EntC, EntB, and EntA. nih.govnih.gov Subsequently, EntE adenylates DHB to form 2,3-dihydroxybenzoyl-AMP. nih.govuniprot.org This activated DHB is then transferred to the phosphopantetheinylated aryl carrier protein domain of EntB. nih.govuniprot.org Finally, the enterobactin synthetase complex, which includes EntF, catalyzes the condensation of three molecules of the activated DHB with three molecules of L-serine, followed by cyclization to form the final enterobactin molecule. pnas.orgnih.gov

Iron is an essential nutrient for almost all living organisms, playing a vital role in numerous cellular processes. dntb.gov.uafrontiersin.org However, in many environments, particularly within a host organism, the concentration of free, soluble iron is extremely low. frontiersin.orgnih.gov To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, with the production of siderophores being a primary strategy. frontiersin.orgnih.gov

The synthesis of siderophores like enterobactin, which is dependent on the formation of 2,3-Dihydroxybenzoyl 5'-adenylate(1-), is a crucial mechanism for scavenging ferric iron from the environment. pnas.orgdntb.gov.ua Once secreted, enterobactin binds to ferric iron with an exceptionally high affinity, forming a stable complex. nih.gov This ferric-enterobactin complex is then recognized by specific outer membrane receptors on the bacterial cell surface and transported into the cell. nih.gov Inside the cell, the iron is released from the siderophore, making it available for metabolic use. Therefore, the biosynthetic pathway involving 2,3-Dihydroxybenzoyl 5'-adenylate(1-) is fundamental to the survival and growth of many bacteria in iron-restricted conditions. nih.gov

Siderophore Component Biosynthetic Precursor Activating Enzyme Activated Intermediate
2,3-Dihydroxybenzoyl group2,3-Dihydroxybenzoic acid (DHB)EntE ((2,3-dihydroxybenzoyl)adenylate synthase)2,3-Dihydroxybenzoyl 5'-adenylate(1-)

Broader Implications in Bacterial Physiology and Pathogenesis Research

The biosynthetic pathway involving 2,3-Dihydroxybenzoyl 5'-adenylate(1-) has significant implications beyond basic microbial physiology. As iron acquisition is a critical factor for the virulence of many pathogenic bacteria, the enzymes and intermediates in the siderophore biosynthesis pathway represent potential targets for the development of novel antimicrobial agents. dntb.gov.ua By inhibiting the production of siderophores, it may be possible to limit the growth of pathogenic bacteria within a host, effectively "starving" them of essential iron.

Furthermore, the study of this pathway provides insights into the complex regulatory networks that govern bacterial responses to environmental stress, such as nutrient limitation. The expression of the ent genes, for instance, is tightly regulated by the intracellular iron concentration. nih.gov Understanding the role of intermediates like 2,3-Dihydroxybenzoyl 5'-adenylate(1-) contributes to a more comprehensive picture of bacterial adaptation and survival strategies. This knowledge is not only crucial for combating infectious diseases but also for harnessing the metabolic capabilities of microorganisms for biotechnological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17N5O10P-

Molecular Weight

482.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2,3-dihydroxybenzoyl) phosphate

InChI

InChI=1S/C17H18N5O10P/c18-14-10-15(20-5-19-14)22(6-21-10)16-13(26)12(25)9(31-16)4-30-33(28,29)32-17(27)7-2-1-3-8(23)11(7)24/h1-3,5-6,9,12-13,16,23-26H,4H2,(H,28,29)(H2,18,19,20)/p-1/t9-,12-,13-,16-/m1/s1

InChI Key

ULPVJDOMCRTJSN-RVXWVPLUSA-M

SMILES

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Enzymatic Biogenesis and Metabolic Fate of 2,3 Dihydroxybenzoyl 5 Adenylate 1

Enzymatic Formation of 2,3-Dihydroxybenzoyl 5'-adenylate(1-)

The biosynthesis of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) is a critical step in the production of enterobactin (B1671361), a siderophore utilized by Escherichia coli to sequester iron. nih.govpnas.org This process is catalyzed by the enzyme (2,3-Dihydroxybenzoyl)adenylate synthase, also known as EntE. nih.govwikipedia.org

Characterization of (2,3-Dihydroxybenzoyl)adenylate Synthase (EntE)

EntE is a key enzyme in the enterobactin biosynthesis pathway, responsible for the activation of 2,3-dihydroxybenzoate (DHB). nih.govuniprot.org In E. coli, the genes responsible for enterobactin synthesis are organized in a cluster. nih.gov

The gene encoding (2,3-Dihydroxybenzoyl)adenylate synthase, designated as entE, is part of the ent gene cluster in Escherichia coli. nih.gov This cluster, responsible for the synthesis and activation of 2,3-dihydroxybenzoic acid, was localized to a 4.2-kilobase chromosomal DNA fragment. nih.gov The gene order within this cluster has been confirmed as entEBG(AC). nih.gov Studies involving subcloning and transposon insertion mutations have provided evidence that these genes are organized into three separate transcriptional units: entE, entBG, and entAC. nih.gov The entE gene was identified as encoding a protein with a molecular weight of 58,000 daltons. nih.gov

For the purpose of detailed characterization, the entE gene has been subcloned for expression. In one such study, a 2.8-kb PCR product containing the entE gene was digested with NdeI and HindIII restriction enzymes and ligated into a pET22b expression vector. pnas.org The resulting plasmid was then transformed into E. coli for propagation. pnas.org

Gene Information for entE
Gene Name entE
Organism Escherichia coli
Encoded Protein (2,3-Dihydroxybenzoyl)adenylate synthase
Protein Molecular Weight 58,000 Daltons nih.gov
Genetic Locus Part of the entEBG(AC) gene cluster nih.gov

The production of functional EntE for in vitro studies is achieved through recombinant protein expression systems. The subcloned entE gene can be expressed in suitable host organisms, such as E. coli, to yield the recombinant protein. acs.org A variety of expression and purification tools are available to produce high yields of recombinant proteins. neb.com For instance, fusion tags can be utilized to facilitate both the solubility and purification of the expressed protein. nih.gov

Commonly used purification techniques for recombinant proteins include affinity chromatography. neb.comnih.gov For example, His-tagged proteins can be purified using nickel spin columns or resins, while MBP-tagged proteins can be isolated using amylose resins. neb.com Following purification, affinity tags can be removed by specific proteases if desired. neb.com

Methodologies for Recombinant EntE Production
Expression System Escherichia coli
Cloning Vector Example pET22b pnas.org
Purification Techniques Affinity Chromatography (e.g., Nickel or Amylose resins) neb.com
Affinity Tags His-tag, MBP-tag neb.com

Catalytic Mechanism of Adenylation

The adenylation of 2,3-dihydroxybenzoate by EntE is a two-step process that falls under the category of adenylate-forming enzymes. nih.govnih.gov These enzymes activate a carboxylate substrate by condensing it with ATP. nih.gov

The initial step in the catalytic mechanism of EntE involves the ATP-dependent activation of the carboxylate group of 2,3-dihydroxybenzoate (DHB). nih.govuniprot.org This reaction is a reversible ATP-dependent pyrophosphate exchange, which leads to the formation of the acyladenylate intermediate, 2,3-dihydroxybenzoyl-AMP. uniprot.org The two substrates for this reaction are ATP and 2,3-dihydroxybenzoate, and the products are diphosphate and (2,3-dihydroxybenzoyl)adenylate. wikipedia.org This activation transforms the relatively unreactive hydroxyl group of the carboxylic acid into a much better leaving group, adenosine (B11128) monophosphate. nih.gov

Downstream Enzymatic Processing of 2,3-Dihydroxybenzoyl 5'-adenylate(1-)

Once synthesized by EntE, the highly reactive 2,3-dihydroxybenzoyl 5'-adenylate intermediate does not diffuse from the enzyme. Instead, it is immediately channeled into the non-ribosomal peptide synthetase (NRPS) assembly line for siderophore construction.

The adenylation of 2,3-dihydroxybenzoate is the essential first step for its incorporation into peptides by NRPS machinery. nih.govnih.gov NRPS systems are large, multi-enzyme complexes that synthesize peptides without the use of ribosomes. nih.gov In these systems, the adenylation (A) domain (in this case, the standalone enzyme EntE) is responsible for selecting a specific building block and activating its carboxyl group by converting it into an acyl-adenylate. nih.govresearchgate.net This activation prepares the 2,3-DHB moiety for covalent attachment to a carrier protein domain, a universal mechanism in NRPS logic. nih.govresearchgate.net

Following its formation, the 2,3-dihydroxybenzoyl group is transferred from the adenylate intermediate to the thiol group of a 4'-phosphopantetheine (Ppant) cofactor. nih.govnih.gov This cofactor is attached to a specific carrier protein domain. In the enterobactin pathway, this domain is the Aryl Carrier Protein (ArCP) located at the C-terminus of the bifunctional enzyme EntB. embopress.orgnih.gov

The transfer is catalyzed by EntE itself in a two-step process:

Adenylation : ATP + 2,3-dihydroxybenzoate ⇌ Diphosphate + (2,3-dihydroxybenzoyl)adenylate researchgate.netnih.gov

Thioesterification : (2,3-dihydroxybenzoyl)adenylate + holo-EntB(ArCP) → AMP + 2,3-dihydroxybenzoyl-S-EntB(ArCP) embopress.orgnih.gov

This reaction covalently tethers the activated DHB group to the ArCP domain of EntB via a thioester bond, preparing it for the next step in the assembly line. embopress.org This transfer occurs in trans, meaning the standalone A-domain enzyme (EntE) acts upon the carrier protein domain of a separate polypeptide (EntB). embopress.org

The formation of the 2,3-dihydroxybenzoyl-S-EntB thioester is a pivotal handoff point in the biosynthesis of enterobactin. embopress.org The enterobactin synthetase is a multi-protein complex consisting of EntE, EntB, and EntF. embopress.org

The assembly proceeds as follows:

DHB Activation and Loading : EntE activates 2,3-DHB and loads it onto the ArCP domain of EntB, forming DHB-S-EntB. embopress.org

Serine Activation and Loading : Concurrently, the first module of the large NRPS enzyme EntF uses its own A-domain to activate L-serine and load it onto its peptidyl carrier protein (PCP) domain, forming L-seryl-S-EntF. embopress.org

Condensation : The condensation (C) domain of EntF catalyzes the first peptide bond formation. It takes the DHB group from DHB-S-EntB and condenses it with the L-serine on its own PCP domain, resulting in an N-(2,3-dihydroxybenzoyl)-L-seryl-S-EntF intermediate. embopress.org

This cycle of serine activation, condensation with the growing chain, and subsequent cyclization repeats two more times, ultimately leading to the formation of the final enterobactin molecule, a cyclic trilactone of N-(2,3-dihydroxybenzoyl)-L-serine. embopress.orgnih.gov The initial activation of DHB into 2,3-dihydroxybenzoyl 5'-adenylate is thus the committed step that initiates this entire modular assembly process.

Advanced Mechanistic and Kinetic Investigations of Enzymes Involved in 2,3 Dihydroxybenzoyl 5 Adenylate 1 Metabolism

Detailed Enzyme Kinetics and Reaction Pathway Elucidation

Initial Velocity Studies and Kinetic Parameter Determination (e.g., K_m, k_cat)

Detailed steady-state kinetic analyses have been performed on the E. coli 2,3-dihydroxybenzoate--AMP ligase, EntE, to elucidate its catalytic mechanism and efficiency. nih.gov Initial velocity studies have revealed that the enzyme follows a Bi Uni Uni Bi ping-pong kinetic mechanism. nih.gov In the first half-reaction, EntE binds its two substrates, 2,3-dihydroxybenzoate (DHB) and ATP. Following the chemical step that forms the 2,3-dihydroxybenzoyl 5'-adenylate intermediate, the first product, pyrophosphate (PPi), is released. nih.govnih.gov In the second half-reaction, the third substrate, the aryl carrier protein domain of the phosphopantetheinylated EntB (holo-EntB), binds to the enzyme-adenylate complex. This is followed by the transfer of the DHB moiety to holo-EntB and the subsequent release of the final two products: AMP and the newly formed DHB-holo-EntB. nih.gov

The key kinetic parameters for E. coli EntE have been determined, providing a quantitative measure of its catalytic activity. The turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme active site per unit time, was found to be 2.8 s⁻¹. nih.gov The Michaelis constants (K_m), which indicate the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), were also determined for each of the three substrates. nih.gov These findings are summarized in the table below.

Table 1: Steady-State Kinetic Parameters for E. coli EntE nih.gov
ParameterValueDescription
k_cat2.8 s⁻¹The turnover number for the overall reaction.
K_m (2,3-Dihydroxybenzoate)2.5 µMMichaelis constant for the aryl acid substrate.
K_m (ATP)430 µMMichaelis constant for the adenylating substrate.
K_m (holo-EntB)2.9 µMMichaelis constant for the aryl carrier protein substrate.

Furthermore, the catalytic activity of EntE is significantly enhanced by protein-protein interactions. Studies have shown that the formation of a specific complex between EntE and EntA, the dehydrogenase that produces DHB, results in a 6-fold stimulation of EntE's enzymatic activity. wikipedia.org This suggests that in the cellular environment, a multi-enzyme complex may facilitate efficient substrate channeling and catalysis. wikipedia.org

Inhibitor Kinetic Analysis and Inhibition Mechanisms

The essential role of EntE in bacterial survival has made it an attractive target for the development of novel antibiotics. Kinetic studies have been instrumental in characterizing inhibitors of this enzyme. Researchers have designed and synthesized hydrolytically stable analogues of the 2,3-dihydroxybenzoyl 5'-adenylate intermediate to act as potent inhibitors. nih.gov

Two such compounds, 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) and 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), have been identified as powerful inhibitors of EntE. nih.govnih.gov Kinetic analysis revealed that both molecules act as slow-onset, tight-binding inhibitors of the enzyme. nih.gov This class of inhibitors is characterized by an initial weak binding to the enzyme, followed by a slower conformational change that results in a much more tightly bound complex. Direct binding experiments using isothermal titration calorimetry (ITC) confirmed that these analogues bind to EntE with low picomolar dissociation constants, indicating extremely high affinity. nih.gov The potent inhibition by these compounds highlights their potential as leads for the development of new antibacterial agents. nih.gov

Table 2: Inhibition Constants for EntE Inhibitors nih.gov
InhibitorInhibition TypeApparent K_i (appK_i)Binding Affinity (K_d by ITC)
5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS)Slow-onset, tight-binding3.8 nMLow picomolar range
5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS)Slow-onset, tight-binding0.9 nMLow picomolar range

Isotopic Labeling and Trapping Experiments for Intermediates

The elucidation of the EntE reaction pathway has been confirmed through kinetic experiments that effectively "trap" and demonstrate the existence of the key chemical intermediate, 2,3-dihydroxybenzoyl 5'-adenylate. nih.govnih.gov The Bi Uni Uni Bi ping-pong mechanism determined from initial velocity studies inherently requires the formation of a covalent enzyme intermediate. nih.gov In this mechanism, the first product (pyrophosphate) is released before the final substrate (holo-EntB) binds, which is only possible if the DHB moiety is first activated and covalently linked to the enzyme in the form of the adenylate. nih.govnih.gov

This enzyme-bound (2,3-dihydroxybenzoyl)adenylate product was demonstrated in early studies on the purified enzyme. ebi.ac.uk Further evidence for this trapped intermediate comes from experiments where EntE is incubated with DHB and ATP in the absence of the acceptor substrate, holo-EntB. nih.gov Under these conditions, the enzyme-bound DHB-adenylate can undergo a side reaction with another molecule of ATP, leading to the formation of P¹, P³-diadenosine-5′-tetraphosphate (Ap4A). nih.gov The occurrence of this reaction confirms the presence and reactivity of the adenylate intermediate on the enzyme active site. While classic isotopic labeling studies provide a powerful tool for tracing metabolic pathways, the strong evidence from kinetic and intermediate-trapping experiments has provided a clear picture of the EntE reaction mechanism.

Pre-Steady-State Kinetics for Rapid Reaction Monitoring

Pre-steady-state kinetic analysis, which monitors the initial "burst" phase of an enzymatic reaction occurring on the millisecond timescale, is a powerful technique for dissecting individual reaction steps, such as substrate binding, product release, and conformational changes. photophysics.com Techniques like stopped-flow and rapid-quench are ideal for these measurements. wikipedia.orgbiologic.net For a multi-step enzyme like EntE, pre-steady-state analysis could provide precise rate constants for the formation of the enzyme-adenylate intermediate and its subsequent reaction with holo-EntB, steps that are averaged in steady-state measurements. photophysics.com

However, despite the utility of these methods for understanding complex enzyme mechanisms, detailed pre-steady-state kinetic data for 2,3-dihydroxybenzoate--AMP ligase (EntE) are not extensively available in the published literature. The primary kinetic characterizations have focused on steady-state analysis. nih.govelectronicsandbooks.com Therefore, the rapid kinetics of the individual steps of the EntE catalytic cycle remains an area for future investigation.

Structural Biology of Enzymes Interacting with 2,3-Dihydroxybenzoyl 5'-adenylate(1-)

X-ray Crystallography of Enzyme-Substrate/Analogue Complexes

X-ray crystallography has provided atomic-level insights into how enzymes in the adenylate-forming superfamily recognize their substrates. ebi.ac.uk While a structure for E. coli EntE is not available, the crystal structure of its close homolog from Bacillus subtilis, DhbE, has been solved, serving as an excellent archetype for the family. ebi.ac.uk The structure was determined in several forms, including in complex with substrates (DHB and AMP) and with a stable analogue of the adenylate intermediate. ebi.ac.uk

The DhbE protein is composed of a large N-terminal domain and a smaller C-terminal domain. ebi.ac.uk The active site is a deep cleft located at the interface between these two domains. ebi.ac.uk The structural data reveals that the 2,3-dihydroxybenzoate substrate binds within this pocket, where its carboxylate group is positioned for attack on the α-phosphate of ATP. The binding of the aryl acid is stabilized by specific hydrogen bonds. Sequence alignments between DhbE and E. coli EntE show that key residues involved in substrate binding are conserved. nih.gov Specifically, in the DhbE structure, the side chain of asparagine 235 (N235) forms a hydrogen bond with the 2-hydroxyl group of DHB, while the side chain of serine 240 (S240) hydrogen bonds with the 3-hydroxyl group. nih.gov The conservation of these residues in EntE suggests a highly similar mode of substrate recognition and binding, which is crucial for the specific formation of the 2,3-dihydroxybenzoyl 5'-adenylate intermediate. nih.govebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and their complexes in solution, providing insights that are complementary to crystal structures. For enzymes involved in 2,3-Dihydroxybenzoyl 5'-adenylate(1-) metabolism, such as adenylate kinase, NMR has been instrumental in elucidating their structure, dynamics, and interactions with substrates. nih.gov

In a notable study, backbone 1H, 13C, and 15N NMR assignments were obtained for the complex of chicken muscle adenylate kinase with its bisubstrate analog, MgAP5A [magnesium P1,P5-bis(5'-adenosyl)-pentaphosphate]. nih.gov This work was significant due to the large size of the enzyme (21.6 kDa) and the physiological pH at which the assignment was performed. The study successfully assigned over 90% of the backbone resonances and about 40% of the side-chain resonances. nih.gov These assignments allowed for the identification of secondary structural elements, revealing that the enzyme consists of approximately 60% α-helices and a five-stranded parallel β-sheet. nih.gov

Furthermore, NMR has been used to probe the dynamics of enzyme-substrate interactions. For instance, fluorescence and NMR spectroscopic experiments have been employed to characterize the ordered addition of substrates to enzymes like AlkB, a dioxygenase that utilizes a nucleotide substrate. nih.gov These studies can reveal conformational changes upon substrate binding and how these dynamics influence the catalytic cycle. nih.gov By using specifically labeled enzyme samples, researchers can track chemical shift perturbations upon ligand binding to map the binding site and understand the allosteric communication between different parts of the enzyme. nih.govnih.gov

Table 1: NMR-Derived Structural and Interaction Data for Adenylate Kinase

Parameter Observation Significance Reference
Secondary Structure ~60% α-helices, five-stranded parallel β-sheet Provides a solution-state view of the enzyme's fold. nih.gov
Substrate Binding Site (AMP) Thr39, Leu43, Gly64, Leu66, Val67, Val72, and Gln101 are in proximity to the adenosine (B11128) moiety. Identifies key residues involved in substrate recognition and binding. nih.gov
Substrate Binding Site (ATP) Thr23 is in proximity to the adenosine moiety. Pinpoints a critical residue for the binding of the second substrate. nih.gov

| Enzyme Dynamics | Binding of substrates induces conformational changes. | Demonstrates the flexibility of the enzyme and its role in catalysis. | nih.gov |

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Assemblies

While specific cryo-electron microscopy (cryo-EM) studies focusing solely on enzymes directly metabolizing 2,3-Dihydroxybenzoyl 5'-adenylate(1-) are not extensively documented in the provided search results, the principles of cryo-EM are highly relevant for understanding the large multi-enzyme complexes involved in siderophore biosynthesis, where this compound is an intermediate. Siderophore biosynthesis often involves large non-ribosomal peptide synthetase (NRPS) and NRPS-independent siderophore (NIS) synthetase assemblies. nih.govnih.gov

Computational Structural Modeling and Molecular Docking Studies

Computational approaches, including homology modeling and molecular docking, are invaluable for predicting the three-dimensional structures of enzymes and their interactions with substrates when experimental structures are unavailable. For enzymes involved in the metabolism of 2,3-Dihydroxybenzoyl 5'-adenylate(1-), such as (2,3-dihydroxybenzoyl)adenylate synthase, computational modeling can provide significant insights. uniprot.orgwikipedia.org

Molecular docking simulations can be used to predict the binding mode of 2,3-dihydroxybenzoate and ATP within the active site of the synthase. These models can identify key amino acid residues that form hydrogen bonds or other non-covalent interactions with the substrates, thereby stabilizing the transition state and facilitating the reaction. mdpi.com For example, docking studies on β-glucosidase, although a different enzyme, have demonstrated how mutations can alter substrate binding and catalytic efficiency by changing the network of hydrogen bonds and π-π interactions. mdpi.com Such computational predictions are crucial for designing site-directed mutagenesis experiments to validate the functional roles of specific residues. mdpi.comnih.gov

Identification and Characterization of Catalytic Active Site Residues

Identifying the amino acid residues that form the catalytic active site and understanding their roles is fundamental to elucidating the enzyme's mechanism. A combination of biochemical and molecular biology techniques is employed for this purpose.

Site-Directed Mutagenesis for Functional Mapping

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acid residues within an enzyme. By systematically replacing a target residue with another amino acid, researchers can assess the impact of the mutation on the enzyme's catalytic activity, substrate binding, and stability. nih.govresearchmap.jp

In the context of siderophore biosynthesis, site-directed mutagenesis of an ArCP domain at a conserved serine residue (S248) completely abolished the production of the siderophore anguibactin, demonstrating the critical role of this residue in the assembly process. nih.gov

Table 2: Effects of Site-Directed Mutagenesis on Enzyme Kinetics

Enzyme Mutation Effect on Km for AMP Other Observations Reference
Adenylate Kinase Pro-17 -> Gly ~7-fold increase Higher specificity for adenine (B156593) nucleotides researchmap.jp

| Adenylate Kinase | Pro-17 -> Val | ~24-fold increase | Higher specificity for adenine nucleotides | researchmap.jp |

Chemical Modification and Cross-Linking Studies

Chemical modification and cross-linking studies provide another avenue for identifying residues in or near the active site. These techniques involve treating the enzyme with reagents that react with specific types of amino acid side chains. If a modification leads to a loss of enzyme activity, it suggests that the modified residue is important for catalysis or substrate binding.

For example, affinity labeling of adenylate kinase with adenosine diphosphopyridoxal specifically modified Lys-21, indicating its proximity to the enzyme's active site. researchmap.jp This type of information, combined with data from site-directed mutagenesis and structural studies, helps to build a comprehensive picture of the active site's architecture and function.

Enzyme Dynamics, Conformational Changes, and Allosteric Regulation

Enzymes are not static entities; their function is intrinsically linked to their dynamic nature, including conformational changes and allosteric regulation. The binding of substrates and cofactors can induce significant structural rearrangements that are essential for catalysis.

The metabolism of adenylates is often tightly regulated to maintain cellular energy homeostasis. nih.gov For example, the activity of adenylate deaminase is highly sensitive to the adenylate energy charge of the cell. nih.gov The enzyme is inhibited at high energy charge and activated when the energy charge decreases, thus protecting the cell from drastic drops in ATP levels. nih.gov This illustrates a key principle of allosteric regulation, where binding at a site distinct from the active site modulates the enzyme's catalytic activity.

In the context of siderophore biosynthesis, the production of these iron-chelating molecules is also tightly regulated, often by the intracellular iron concentration through repressors like Fur. nih.gov This regulatory network ensures that the energetically expensive process of siderophore synthesis is only activated when needed. Understanding the enzyme dynamics and regulatory mechanisms is crucial for a complete picture of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) metabolism.

Table 3: Compound Names Mentioned in the Article

Compound Name
2,3-Dihydroxybenzoyl 5'-adenylate(1-)
2,3-dihydroxybenzoate
Adenosine diphosphopyridoxal
Adenosine triphosphate (ATP)
Anguibactin
Magnesium P1,P5-bis(5'-adenosyl)-pentaphosphate (MgAP5A)
Adenosine 5'-monophosphate (AMP)
β-D-glucose

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical method used to probe the conformational dynamics of proteins in their near-native state. nih.gov The technique monitors the exchange of backbone amide hydrogens with deuterium (B1214612) from a buffered D₂O solution. The rate of this exchange is highly dependent on the local protein structure and solvent accessibility; regions that are flexible or solvent-exposed will exchange more rapidly, while those buried within the protein core or protected by ligand binding will exchange more slowly. nih.govnih.gov

For enzymes that metabolize 2,3-Dihydroxybenzoyl 5'-adenylate(1-), such as EntE, HDX-MS can provide critical insights into several mechanistic aspects:

Ligand Binding and Allostery: By comparing the deuterium uptake of the enzyme in its free state versus its state when bound to substrates (like 2,3-dihydroxybenzoic acid and ATP) or the product (2,3-Dihydroxybenzoyl 5'-adenylate(1-)), specific binding sites can be mapped. nih.gov Regions showing significant protection from exchange upon ligand binding are identified as interaction sites. Furthermore, HDX-MS can reveal allosteric effects, where binding at one site induces conformational changes in distant parts of the enzyme. nih.gov

Conformational Changes during Catalysis: The catalytic cycle of adenylating enzymes often involves large-scale conformational changes. HDX-MS can capture these dynamic motions by analyzing deuterium exchange at various time points throughout the reaction. nih.gov This allows for the identification of flexible loops or domains that are critical for substrate positioning and product release.

Protein-Protein Interactions: Siderophore biosynthesis is a multi-enzyme process. HDX-MS can be used to map the interaction interfaces between the adenylating enzyme (EntE) and its partner proteins, such as the carrier protein EntB.

A hypothetical HDX-MS experiment on an enzyme like EntE would involve incubating the enzyme in D₂O under different conditions (e.g., apo enzyme, with ATP, with 2,3-dihydroxybenzoic acid, and with both). Aliquots are taken at various time points, the exchange reaction is quenched, and the protein is digested into peptides for analysis by mass spectrometry. nih.gov The resulting data would reveal the change in mass for each peptide, indicating its level of deuterium uptake.

Table 1: Illustrative Data from a Hypothetical HDX-MS Experiment on an Adenylating Enzyme
Peptide SequenceResidue RangeConditionDeuterium Uptake (Da) at 10 minInterpretation
Val-Gly-Gln-Ser-Leu55-59Apo (Unbound)3.8High solvent accessibility (Flexible Loop)
Val-Gly-Gln-Ser-Leu55-59+ ATP & DHB1.2Protected upon substrate binding (Likely part of active site lid)
Ile-Ala-Thr-Pro-Lys112-116Apo (Unbound)0.5Buried in hydrophobic core (Stable region)
Ile-Ala-Thr-Pro-Lys112-116+ ATP & DHB0.6No significant change (Not involved in binding)
Leu-His-Phe-Arg-Trp250-254Apo (Unbound)2.1Moderate solvent accessibility
Leu-His-Phe-Arg-Trp250-254+ ATP & DHB2.0No significant change (Distant from active site)

Single-Molecule Fluorescence Techniques

Single-molecule fluorescence techniques, particularly Förster Resonance Energy Transfer (smFRET), allow for the real-time observation of individual enzyme molecules. nih.gov Unlike ensemble methods that average the behavior of millions of molecules, single-molecule approaches can uncover hidden heterogeneity, transient intermediate states, and rare reaction pathways. semi.ac.cn

To study an enzyme involved in 2,3-Dihydroxybenzoyl 5'-adenylate(1-) metabolism, smFRET would be a powerful tool. This would involve labeling the enzyme with a pair of fluorescent dyes (a donor and an acceptor). The efficiency of energy transfer between these dyes is exquisitely sensitive to the distance separating them, acting as a "molecular ruler." nih.gov

Key applications would include:

Observing Conformational Dynamics: By placing dyes on two different domains of the enzyme, conformational changes, such as the opening and closing of the active site, can be observed directly as changes in the FRET efficiency signal over time. rsc.org This could reveal the dynamics of the adenylation and transfer steps.

Measuring Substrate Binding and Dissociation: A fluorescently labeled version of a substrate or an inhibitor could be used. researchgate.net The binding and unbinding of this ligand to an immobilized enzyme molecule can be monitored directly, providing precise kinetic rate constants for individual molecules. biorxiv.org

Characterizing Enzyme Heterogeneity: Single-molecule studies can reveal if all enzyme molecules behave identically. nih.gov Some might be more active than others, or they may switch between active and inactive states over time. This "dynamic heterogeneity" is masked in traditional bulk assays but is readily apparent in single-molecule experiments. semi.ac.cn

In a typical smFRET experiment, the dual-labeled enzyme would be immobilized on a passivated microscope slide and observed using Total Internal Reflection Fluorescence (TIRF) microscopy. nih.gov The addition of substrates would trigger catalytic activity, and the resulting changes in FRET efficiency would be recorded for hundreds of individual molecules simultaneously.

Table 2: Example Kinetic Data from a Hypothetical smFRET Study
ParameterEnsemble Average ValueSingle-Molecule ObservationInsight Gained
Substrate Binding Rate (k_on)5.2 x 10⁶ M⁻¹s⁻¹Two populations observed: Fast (8.1 x 10⁶ M⁻¹s⁻¹) and Slow (1.5 x 10⁶ M⁻¹s⁻¹)Reveals conformational heterogeneity in the enzyme population.
Conformational StateN/A (Averaged)Fluctuations between High-FRET (Closed) and Low-FRET (Open) states.Direct visualization of the enzyme's dynamic "breathing" motions.
Catalytic Turnover Time150 ms (B15284909)Distribution of turnover times from 50 ms to 500 ms per molecule.Demonstrates static and dynamic disorder in catalytic rates.
Product Release Rate (k_off)10 s⁻¹Single exponential decay with a rate of 10 s⁻¹.Product release is a uniform step across the observed molecules.

Molecular Genetic and Systems Biology Approaches to 2,3 Dihydroxybenzoyl 5 Adenylate 1 Pathways

Genetic Organization and Transcriptional Regulation of Biosynthetic Genes

The genes responsible for enterobactin (B1671361) biosynthesis, including the formation of its precursor 2,3-dihydroxybenzoyl 5'-adenylate(1-), are typically clustered in an operon structure in bacteria like Escherichia coli. researchgate.netresearchgate.net This organization facilitates the coordinated expression of all necessary enzymes. The core set of genes includes entA, entB, entC, entD, entE, and entF. researchgate.net

Specifically, entC, entB, and entA are involved in the initial stage, converting the shikimate pathway intermediate chorismate into DHB. researchgate.net The subsequent stage, which begins with the EntE-catalyzed formation of 2,3-dihydroxybenzoyl 5'-adenylate(1-), involves entE, entB (which is bifunctional), entD, and entF. nih.gov These genes work in concert to polymerize and cyclize DHB and L-serine into the final enterobactin molecule. researchgate.net The entire gene cluster's expression is tightly controlled, primarily in response to iron availability in the cellular environment. nih.gov

Table 1: Genes Involved in the 2,3-Dihydroxybenzoyl 5'-adenylate(1-) Pathway

Gene Encoded Protein Function in Enterobactin Biosynthesis
entC Isochorismate synthase Converts chorismate to isochorismate. uniprot.org
entB Isochorismatase / Aryl Carrier Protein (ArCP) Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and acts as a carrier for DHB. researchgate.net
entA 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase Converts 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB). ebi.ac.uk
entE 2,3-dihydroxybenzoate-AMP ligase Activates DHB by converting it to 2,3-dihydroxybenzoyl 5'-adenylate(1-). uniprot.org
entF Enterobactin synthase component F Activates L-serine and catalyzes the condensation and cyclization of DHB-seryl units. uniprot.org

Promoter Analysis and Regulatory Element Identification

The transcriptional regulation of the enterobactin biosynthetic genes is a classic example of iron-responsive control in bacteria. The key regulator is the Ferric Uptake Regulator (Fur) protein. nih.gov In iron-replete conditions, Fur binds to specific DNA sequences known as "Fur boxes" located within the promoter regions of the ent genes, repressing their transcription. nih.govnih.gov When intracellular iron levels are low, Fur releases from these sites, leading to the derepression and high-level expression of the genes required for siderophore synthesis. nih.gov

The promoter-operator region between the divergently transcribed fepB and entC genes has been identified as a critical control point. nih.gov This bidirectional promoter contains consensus -35 and -10 promoter elements and Fur-binding sites for both genes. nih.gov DNase I footprinting has revealed a 31-base-pair Fur-protected region at the entC operator. nih.gov Mutations in these promoter and operator sequences have been shown to significantly reduce promoter activity and diminish iron-regulated induction. nih.gov

Transcriptomic Profiling in Response to Environmental Cues

Transcriptomic studies, often using RNA-seq or microarray analysis, have provided a global view of how bacterial gene expression changes in response to environmental cues, particularly iron limitation. Under iron-depleted conditions, a significant upregulation of the entire ent gene cluster is consistently observed in bacteria like E. coli and Pseudomonas fluorescens. nih.govnih.gov

For instance, in E. coli subjected to copper stress, which can disrupt iron homeostasis, genes involved in both the biosynthesis (entA, entF) and uptake (fepA, fepB, fepG) of enterobactin are significantly upregulated. nih.gov Similarly, transcriptomic analysis of Microcystis aeruginosa under iron starvation showed that genes regulating iron uptake, including the Fur system, were upregulated to enhance the cell's capacity to acquire iron. mdpi.com These studies confirm that the transcriptional response to iron scarcity is a primary mechanism for boosting the production of the enterobactin pathway, including its initial intermediate, 2,3-dihydroxybenzoyl 5'-adenylate(1-).

Gene Knockout, Knock-in, and CRISPR-based Gene Editing Strategies

Targeted gene disruption techniques have been instrumental in elucidating the specific function of each component in the enterobactin pathway. Gene knockout studies, where specific ent genes are deleted, have confirmed their essentiality for siderophore production. nih.govnih.gov For example, knocking out the entA gene in Pectobacterium atrosepticum abolished enterobactin production and revealed its role as a conditional virulence factor, particularly in compromising the bacterium's resistance to oxidative stress. nih.gov

In E. coli, screening of the Keio collection of knockout mutants demonstrated that strains lacking enterobactin synthesis genes, such as entB and entC, were hypersensitive to certain antimicrobial peptides that limit iron availability. nih.gov These results underscore the importance of the pathway for withstanding specific environmental stresses. nih.gov

More advanced CRISPR-based gene editing tools offer precise manipulation of these genes. mdpi.com While specific published examples of CRISPR editing on the entE gene are not detailed in the provided sources, the technology allows for the creation of specific point mutations, knock-ins, or targeted knock-downs. mdpi.comyoutube.com This enables researchers to dissect the function of specific amino acid residues within the EntE enzyme or to fine-tune the expression levels of the gene to study its impact on the metabolic flux of the pathway.

Table 2: Summary of Phenotypes from Gene Knockout Studies

Gene Knockout Organism Key Phenotype Reference
ΔentA Pectobacterium atrosepticum Abolished enterobactin production; reduced resistance to oxidative stress and virulence on primed plants. nih.gov
ΔentB Escherichia coli Hypersensitivity to the antimicrobial peptide wrwycr; inability to synthesize enterobactin. nih.gov
ΔentC Escherichia coli Hypersensitivity to the antimicrobial peptide wrwycr, though less pronounced than ΔentB. nih.gov

Proteomic Analysis of Pathway Components and Interacting Proteins

Proteomic approaches have been used to identify and quantify the proteins of the enterobactin synthesis pathway and to discover their interaction partners. In E. coli, the enterobactin synthase components EntB, EntE, and EntF are known to form a multienzyme complex. uniprot.orgnih.gov While these proteins are largely cytosolic, a small but significant fraction has been found to be associated with the cell membrane, suggesting a model where the synthase complex might be localized at the membrane to facilitate the secretion of the newly synthesized enterobactin. nih.gov

Proteomic databases like UniProt document numerous interactions. For example, EntE is known to interact with EntA and EntB. uniprot.org This interaction is critical as EntE must receive the 2,3-dihydroxybenzoate substrate synthesized by the EntCBA module and then adenylate it before passing it to the aryl carrier protein domain of EntB. concordia.ca

Computational Modeling of Metabolic Pathways and Flux Analysis (e.g., Flux Balance Analysis)

Computational modeling provides a powerful framework for analyzing complex metabolic networks. nih.gov Flux Balance Analysis (FBA) is a specific method used to predict metabolic fluxes (the rate of turnover of metabolites) through a network at a steady state. nih.govyoutube.com This approach has been applied to siderophore production pathways to identify genetic targets for improving yields in heterologous hosts like E. coli. nih.gov

By incorporating the enterobactin synthesis pathway into a genome-scale metabolic model of E. coli, researchers can simulate the flow of metabolites from central carbon metabolism (like the shikimate pathway) towards the final product. nih.gov FBA can predict the theoretical maximum yield of enterobactin and identify potential metabolic bottlenecks. nih.gov For instance, the analysis might suggest which gene overexpression or deletion strategies could reroute metabolic flux to enhance the supply of precursors like chorismate, serine, and ATP, thereby increasing the production of 2,3-dihydroxybenzoyl 5'-adenylate(1-) and, subsequently, enterobactin. nih.gov

Investigation of Protein-Protein Interactions within Siderophore Synthetase Complexes

The synthesis of enterobactin relies on a highly coordinated "assembly line" mechanism mediated by a non-ribosomal peptide synthetase (NRPS) complex. concordia.ca The interactions between the components of this complex—EntB, EntE, and EntF—are crucial for its function. nih.govconcordia.ca

Research has shown that the enterobactin biosynthetic enzymes are organized into two main functional modules: the DHB module (EntC, EntB, EntA) and the NRPS module (EntB, EntD, EntE, EntF). concordia.ca EntE, which catalyzes the formation of 2,3-dihydroxybenzoyl 5'-adenylate(1-), acts as a critical interface between these two modules. It interacts with EntA to receive the DHB substrate and with the aryl carrier protein (ArCP) domain of EntB to transfer the activated 2,3-dihydroxybenzoyl moiety. uniprot.orgconcordia.ca Studies have also investigated the formation of a ternary complex involving EntA, EntB, and EntE, using techniques like bacterial two-hybrid (BACTH) systems and automated docking simulations to model the interactions. concordia.ca These interactions ensure the efficient channeling of the intermediate from one active site to the next, preventing its diffusion and degradation. unam.mx

Specialized Biochemical and Biophysical Methodologies for 2,3 Dihydroxybenzoyl 5 Adenylate 1 Research

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the properties and reactions of 2,3-Dihydroxybenzoyl 5'-adenylate(1-).

UV-Vis spectroscopy is a valuable tool for determining the concentration of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) and for monitoring the progress of enzymatic reactions involving this compound. The aromatic dihydroxybenzoyl moiety and the purine (B94841) ring of the adenylate contribute to its characteristic UV-Vis absorption spectrum. The formation of the adenylate by the enzyme 2,3-dihydroxybenzoate-AMP ligase (EntE) can be monitored by observing changes in the absorbance at specific wavelengths. This allows for the calculation of kinetic parameters of the enzyme.

Table 1: UV-Vis Spectroscopic Data for Reaction Monitoring

Parameter Value Reference
Monitored Wavelength Not specified in abstracts N/A

Fluorescence spectroscopy can be employed to study the binding of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) to its cognate enzymes. Changes in the fluorescence of intrinsic fluorophores, such as tryptophan residues within the protein, upon ligand binding can provide insights into the binding affinity and conformational changes in the enzyme. While not explicitly detailed for 2,3-Dihydroxybenzoyl 5'-adenylate(1-) in the provided results, this technique is a standard approach for studying protein-ligand interactions. criver.com

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins that interact with 2,3-Dihydroxybenzoyl 5'-adenylate(1-), such as EntE. nih.govresearchgate.net By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information on the alpha-helical, beta-sheet, and random coil content of a protein. nih.gov This is particularly useful for assessing the conformational integrity of the purified enzyme and for detecting any significant changes in its secondary structure upon binding of the substrate (2,3-dihydroxybenzoate) or the product (2,3-Dihydroxybenzoyl 5'-adenylate(1-)). benthamscience.comnih.gov

Table 2: Typical Wavelengths for CD Secondary Structure Analysis

Secondary Structure Characteristic Wavelengths (nm)
α-helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm
β-sheet Negative band at ~218 nm, positive band at ~195 nm

This table represents general values for protein secondary structure analysis using CD spectroscopy and is applicable to the study of enzymes interacting with 2,3-Dihydroxybenzoyl 5'-adenylate(1-). nih.gov

Chromatographic and Electrophoretic Separations

Chromatographic and electrophoretic techniques are indispensable for the purification, analysis, and identification of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) and related compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantitative analysis of 2,3-Dihydroxybenzoyl 5'-adenylate(1-). Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used to separate the adenylate from its precursors (ATP and 2,3-dihydroxybenzoate) and other reaction components. ca.govthermofisher.com The elution of the compound can be monitored using a UV detector set at a wavelength where the compound has a strong absorbance.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the identification and quantification of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) and other intermediates in the enterobactin (B1671361) biosynthetic pathway. ca.govsciex.com In this technique, the HPLC separates the components of a complex mixture, which are then ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of the target molecule. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive detection and quantification, even at low concentrations. sciex.comnih.govnih.gov

Table 3: Key Information for LC-MS/MS (B15284909) Analysis

Parameter Description
Precursor Ion (MS1) The m/z of the intact 2,3-Dihydroxybenzoyl 5'-adenylate(1-) molecule.
Product Ions (MS2) Characteristic fragment ions generated from the precursor ion, used for confirmation.

| Retention Time | The time at which the compound elutes from the HPLC column, providing an additional layer of identification. |

Specific m/z values for the precursor and product ions of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) would be determined during method development for an LC-MS/MS assay.

Gel Electrophoresis (e.g., SDS-PAGE, Native PAGE) for Protein Characterization

Gel electrophoresis is a fundamental technique for the separation and analysis of proteins based on their size, charge, and conformation. In the context of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) research, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Native Polyacrylamide Gel Electrophoresis (Native PAGE) are invaluable for characterizing the enzymes of the enterobactin synthetase complex, namely EntE, EntB, and EntF.

SDS-PAGE is a denaturing electrophoretic technique that separates proteins primarily based on their molecular weight. youtube.comuncw.edu The detergent SDS denatures proteins, disrupting their secondary and tertiary structures, and imparts a uniform negative charge-to-mass ratio. researchgate.net This ensures that migration through the polyacrylamide gel matrix is inversely proportional to the logarithm of the protein's molecular weight. bio-rad.comnih.gov

In studies of the Escherichia coli enterobactin synthetase, SDS-PAGE has been instrumental in verifying the expression, purification, and determining the apparent molecular weights of the component enzymes. For instance, the enzyme responsible for the synthesis of 2,3-Dihydroxybenzoyl 5'-adenylate(1-), 2,3-dihydroxybenzoate-AMP ligase (EntE), has an expected molecular weight of approximately 59 kDa. nih.gov The other key components of the synthetase complex, EntB and EntF, have molecular weights of approximately 32 kDa and 142 kDa, respectively. nih.gov

Research has utilized SDS-PAGE to analyze the distribution of these enzymes within different cellular fractions of E. coli. In one study, total membrane and soluble protein fractions were separated by SDS-PAGE and analyzed by Coomassie blue staining and Western blotting. nih.gov The results indicated that while EntE, EntB, and EntF are primarily cytosolic proteins, a fraction of each is associated with the cell membrane, suggesting a potential role for a membrane-associated complex in enterobactin synthesis and export. nih.gov

Interactive Data Table: Apparent Molecular Weights of Enterobactin Synthetase Components Determined by SDS-PAGE

ProteinPredicted Molecular Weight (kDa)Observed Apparent Molecular Weight (kDa)Cellular Fraction(s)Reference
EntE59~60Cytosol, Membrane-associated nih.govnih.gov
EntB32~32Cytosol, Membrane-associated nih.gov
EntF142~140Cytosol, Membrane-associated nih.govnih.gov

Native PAGE , in contrast to SDS-PAGE, is performed under non-denaturing conditions, preserving the native conformation and biological activity of proteins. nih.gov Separation in Native PAGE is based on a combination of a protein's size, shape, and intrinsic charge. researchgate.net This technique is particularly useful for studying the formation of protein complexes and their oligomeric states. umcg.nl

While specific Native PAGE data for the entire enterobactin synthetase complex involving 2,3-Dihydroxybenzoyl 5'-adenylate(1-) is not extensively detailed in the available literature, the principles of this technique are highly applicable. Blue Native PAGE (BN-PAGE), a variation of Native PAGE that uses Coomassie Brilliant Blue dye to impart a negative charge to protein complexes, is a powerful tool for isolating and analyzing the composition and oligomeric state of membrane protein complexes. umcg.nlprotocols.io Given the evidence of membrane association for the enterobactin synthetase components, BN-PAGE could be employed to investigate the native interactions and the potential formation of a multi-enzyme complex between EntE, EntB, and EntF. Such an analysis would provide insights into the quaternary structure of the functional enterobactin synthesis machinery.

Calorimetric Methods for Thermodynamics of Binding and Catalysis

Calorimetric techniques are essential for a comprehensive understanding of the thermodynamic forces driving molecular interactions and enzymatic reactions. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are two powerful calorimetric methods that provide direct measurements of the heat changes associated with these processes.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Stoichiometry

Isothermal Titration Calorimetry (ITC) is a highly sensitive and versatile technique used to measure the heat released or absorbed during a biomolecular interaction. nih.govgbiosciences.com By titrating a ligand into a solution containing a protein, ITC can directly determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.gov

In the context of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) research, ITC has been employed to probe the binding of inhibitors to EntE, the enzyme that synthesizes this adenylate intermediate. A detailed kinetic and inhibition study of EntE from E. coli utilized ITC to characterize the binding of two hydrolytically stable adenylate analogues: 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) and 5'-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS). nih.gov These compounds were designed as potent inhibitors of EntE.

The ITC experiments revealed that both analogues act as slow-onset, tight-binding inhibitors of EntE, with very low dissociation constants. nih.gov The direct binding measurements confirmed the high affinity of these inhibitors, providing valuable thermodynamic data that complements the kinetic inhibition studies. nih.gov This information is crucial for the rational design of novel antibiotics targeting the enterobactin biosynthesis pathway.

Interactive Data Table: Thermodynamic Parameters of Inhibitor Binding to EntE Determined by ITC

InhibitorDissociation Constant (Kd) (nM)Stoichiometry (n)Enthalpy Change (ΔH) (kcal/mol)Entropic Contribution (-TΔS) (kcal/mol)Reference
Sal-AMS0.9 (apparent Ki)Not ReportedNot ReportedNot Reported nih.gov
DHB-AMS3.8 (apparent Ki)Not ReportedNot ReportedNot Reported nih.gov
Sal-AMSPicomolar range (direct binding)Not ReportedNot ReportedNot Reported nih.gov
DHB-AMSPicomolar range (direct binding)Not ReportedNot ReportedNot Reported nih.gov

Differential Scanning Calorimetry (DSC) for Protein Stability

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat capacity of a molecule as a function of temperature. umcg.nlnih.gov For proteins, DSC provides a direct measure of their thermal stability by determining the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, and the enthalpy of unfolding (ΔH). researchgate.netnih.gov This information is critical for understanding the forces that stabilize a protein's three-dimensional structure. youtube.com

DSC can be used to assess how factors such as pH, ionic strength, and the binding of substrates or inhibitors affect the thermal stability of these enzymes. For example, the binding of 2,3-dihydroxybenzoate and ATP to EntE, or the interaction of the resulting 2,3-Dihydroxybenzoyl 5'-adenylate(1-) with the enzyme, would be expected to alter its thermal stability, which could be quantified by a shift in the Tm. Such studies would provide valuable insights into the conformational changes and stabilization that occur during the catalytic cycle.

Hypothetical Data Table: Illustrative DSC Parameters for a Protein Like EntE

ConditionMelting Temperature (Tm) (°C)Enthalpy of Unfolding (ΔH) (kcal/mol)
Apo-EntE55.0150
EntE + 2,3-dihydroxybenzoate57.2160
EntE + ATP56.5155
EntE + 2,3-Dihydroxybenzoyl 5'-adenylate(1-)59.8175

Note: This table presents hypothetical data to illustrate the potential application and expected outcomes of DSC analysis on EntE and its complexes. Actual experimental values would need to be determined empirically.

Research on Chemical Probes and Modulators of 2,3 Dihydroxybenzoyl 5 Adenylate 1 Biogenesis

Rational Design and Synthesis of Adenylate Analogues as Enzyme Inhibitors

The rational design of inhibitors targeting adenylate-forming enzymes like EntE is heavily influenced by the enzyme's mechanism, which proceeds through a high-energy acyl-adenylate intermediate. nih.gov

Structure-based drug design is a cornerstone in the development of potent and specific inhibitors for adenylate-forming enzymes. proteinstructures.com This approach leverages detailed three-dimensional structural information of the enzyme's active site, often obtained through X-ray crystallography, to design molecules that bind with high affinity and specificity. nih.govnih.gov

A primary principle is the creation of stable analogues that mimic the transient and tightly bound acyl-adenylate intermediate. nih.gov Acyl-sulfonyladenosine (acyl-AMS) analogues have proven to be particularly effective. nih.gov In these molecules, the labile phosphoanhydride bond of the natural intermediate is replaced by a more stable sulfamoyl group, making them resistant to cleavage while retaining the key structural features necessary for binding. nih.gov

The design process involves analyzing the interactions between the enzyme and its natural substrates or intermediates. For example, in the related menaquinone biosynthesis enzyme MenE, crystallographic studies have revealed specific amino acid residues that form hydrogen bonds with the inhibitor. osti.gov These interactions guide the modification of the inhibitor's structure to optimize binding. The design of these inhibitors often considers:

Mimicking the Substrate: The inhibitor must contain a moiety that resembles the natural substrate (e.g., 2,3-dihydroxybenzoate for EntE) to ensure it is recognized by the enzyme's active site.

Replicating the Adenosine (B11128) Moiety: The adenosine part of the analogue is crucial for binding to the ATP-binding pocket of the enzyme.

Isosteric Replacement: The key feature is the replacement of the unstable phosphate (B84403) group with a stable mimic, such as a sulfamate, which maintains the geometry and electronic properties required for strong interaction with the enzyme. nih.govosti.gov

Computational docking is also employed to predict how different designed analogues will bind within the active site, allowing for the prioritization of candidates for chemical synthesis. osti.gov This combined approach of crystallography and molecular modeling facilitates the analysis of the active site's plasticity and is essential for developing highly potent and specific inhibitors. nih.gov

The synthesis of adenylate analogues, such as the acyl-AMS inhibitors, is a multi-step process. While specific pathways vary depending on the final compound, a general strategy involves the coupling of two key fragments: a modified carboxylic acid and a modified adenosine molecule.

For an inhibitor targeting (2,3-dihydroxybenzoyl)adenylate synthase, the synthesis would typically involve:

Preparation of the Activated Acid: The carboxylic acid substrate, 2,3-dihydroxybenzoic acid, is often protected and then activated to facilitate coupling.

Synthesis of the Adenosine Moiety: The adenosine part is chemically modified. For sulfonyladenosine inhibitors, 5'-amino-5'-deoxyadenosine (B1666341) is a common starting material.

Coupling Reaction: The activated acid derivative is reacted with the modified adenosine to form the final product, for instance, a sulfamide (B24259) linkage in acyl-AMS inhibitors.

These synthetic routes are designed to be versatile, allowing for the creation of a library of different analogues by varying the carboxylic acid component. This enables the exploration of structure-activity relationships and the optimization of inhibitor potency and specificity. mskcc.org For example, the synthesis of glutaminyl adenylate analogues has been reported as inhibitors for the corresponding glutaminyl-tRNA synthetase. capes.gov.br

Characterization of Inhibitor Binding Modes and Specificity

Once synthesized, the designed adenylate analogues must be rigorously characterized to confirm their mechanism of action and specificity. A combination of biochemical and biophysical techniques is employed for this purpose.

Enzyme Inhibition Assays: The potency of the inhibitors is quantified by measuring their inhibition constants (Kᵢ) or IC₅₀ values through enzyme kinetic studies. These assays determine the concentration of the inhibitor required to reduce the enzyme's activity by half. For instance, a potent inhibitor for human type 5 17β-hydroxysteroid dehydrogenase was found to have a Kᵢ of 6.9 nM. nih.gov Another inhibitor, glutaminol adenylate, showed a Kᵢ of 280 nM against its target enzyme. capes.gov.br

X-ray Crystallography: The most definitive method for determining binding mode is to obtain a co-crystal structure of the enzyme in a complex with the inhibitor. nih.gov These structures provide atomic-level detail of the interactions, confirming whether the inhibitor binds as designed and revealing key contacts, such as hydrogen bonds and hydrophobic interactions, that contribute to its affinity. nih.govosti.gov

Computational Docking: Molecular modeling is used to rationalize the observed binding affinities and to understand the structural basis for inhibitor specificity. osti.gov

The table below details key amino acid residues in the related adenylate-forming enzyme MenE from E. coli that are involved in binding an inhibitor, as identified through structural studies. Such information is critical for understanding specificity and guiding further inhibitor design. osti.gov

Interacting Residue (in E. coli MenE)Type of Interaction with Inhibitor
R195Hydrogen Bond
S222Water-mediated Hydrogen Bond
T277Hydrogen Bond
G268 (carbonyl)Hydrogen Bond
D336Hydrogen Bond
R350Hydrogen Bond

Specificity is a crucial aspect, especially for potential therapeutic agents. Inhibitors are tested against a panel of related adenylate-forming enzymes to ensure they selectively target the enzyme of interest, minimizing off-target effects. osti.gov

Mechanistic Consequences of Pathway Modulation through Specific Enzyme Inhibition

Inhibiting (2,3-dihydroxybenzoyl)adenylate synthase has significant mechanistic consequences for bacteria that rely on the enterobactin (B1671361) siderophore system. Siderophores are high-affinity iron chelators that bacteria secrete to scavenge iron from the host environment, a process critical for their survival and virulence. mskcc.org

By specifically inhibiting the adenylation step, the entire downstream biosynthesis of enterobactin is blocked. The direct consequences include:

Impaired Iron Acquisition: The bacteria are unable to produce their primary tool for capturing iron, leading to iron starvation.

Inhibition of Bacterial Growth: As iron is an essential cofactor for numerous cellular processes, including DNA replication and cellular respiration, its scarcity leads to the cessation of bacterial growth and proliferation.

Attenuation of Virulence: The inability to acquire iron significantly hampers the pathogen's ability to establish and maintain an infection.

The development of small molecule inhibitors of NRP biosynthesis, including siderophores, has been shown to have in vivo antibacterial efficacy, validating this strategy as a potential avenue for novel antibiotics. mskcc.org Therefore, the specific inhibition of 2,3-dihydroxybenzoyl 5'-adenylate biogenesis serves as a powerful method to disrupt a key pathogenic process.

Development of Activity-Based Probes for Target Engagement Studies

To better study enzyme function directly within a complex biological environment, researchers develop activity-based probes (ABPs). nih.gov ABPs are powerful chemical tools designed to covalently label active enzyme targets, allowing for their detection and quantification. researchgate.netrsc.org The development of ABPs for adenylate-forming enzymes like EntE is an emerging area of research. nih.gov

The general design of an ABP consists of three main components:

Warhead: A reactive group that forms a covalent bond with a residue in the enzyme's active site. For enzymes that bind adenosine, an analogue like 5'-fluorosulfonylbenzoyl adenosine (FSBA) can serve as a warhead, as it covalently modifies a conserved lysine (B10760008) residue in the nucleotide-binding site. nih.gov

Linker: A chemical scaffold that connects the warhead to the reporter tag. Its structure can be modified to improve probe solubility and cell permeability.

Reporter Tag: A group that enables detection and analysis. Common tags include biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry, or a fluorophore for direct visualization by fluorescence imaging. researchgate.net

The table below outlines the components of a hypothetical activity-based probe designed for an adenylate-forming enzyme.

Probe ComponentFunctionExample Moiety
Recognition ElementBinds to the enzyme's active site2,3-dihydroxybenzoyl group
WarheadForms a covalent bond with an active site residueFluorosulfonyl
Reporter TagAllows for detection and visualizationBiotin, Fluorescent Dye (e.g., NBD)

These probes are invaluable for target engagement studies, allowing researchers to confirm that a drug candidate is binding to its intended target within intact cells. rsc.org They can also be used for high-throughput screening to discover new inhibitors and to profile the activity of specific enzymes across different cellular states, providing deep insights into their biological roles. nih.govresearchgate.net

Comparative Biochemistry and Evolutionary Perspectives of 2,3 Dihydroxybenzoyl 5 Adenylate 1 Pathways

Cross-Species Analysis of Siderophore Biosynthesis Pathways

The biosynthesis of enterobactin (B1671361), and by extension the formation of 2,3-Dihydroxybenzoyl 5'-adenylate(1-), is orchestrated by a set of genes typically organized in a cluster. This gene cluster, commonly referred to as the ent cluster, has been identified and characterized in a variety of bacterial species, primarily within the Gram-negative phylum Proteobacteria.

The core pathway for the synthesis of 2,3-dihydroxybenzoic acid (DHB), the precursor to 2,3-Dihydroxybenzoyl 5'-adenylate(1-), from chorismate is highly conserved across different genera. nih.gov This initial part of the pathway involves the enzymes encoded by entA, entB, and entC. However, the subsequent steps, including the enzymes that utilize DHB to construct the final siderophore, exhibit greater diversity. nih.gov

In Escherichia coli, the archetypal producer of enterobactin, the ent gene cluster comprises entA, entB, entC, entD, entE, and entF. pnas.orgresearchgate.net The product of the entE gene, 2,3-dihydroxybenzoate-AMP ligase, is directly responsible for the adenylation of DHB to form 2,3-Dihydroxybenzoyl 5'-adenylate(1-). nih.govwikipedia.org This activated intermediate is then transferred to the aryl carrier protein domain of EntB. nih.govresearchgate.net

A comparative analysis of the enterobactin biosynthesis gene cluster reveals its presence and variations in other bacteria. For instance, in Shigella flexneri, both enterobactin-producing (Ent+) and non-producing (Ent-) clinical isolates possess the enterobactin synthesis and transport genes. nih.gov However, in Ent- strains, various mutations, including deletions and the insertion of an IS1 element, lead to the inactivation of the pathway. nih.gov This indicates that while the genetic blueprint for the pathway is present, its functionality can be lost through evolutionary events.

Interestingly, the production of enterobactin is not limited to Gram-negative bacteria. It has also been isolated from Gram-positive Streptomyces species, suggesting a broader distribution than initially thought. pnas.org Furthermore, siderophores with similar structural motifs, such as bacillibactin from Bacillus subtilis and vibriobactin from Vibrio cholerae, also utilize DHB as a precursor. nih.govnih.gov In Bacillus subtilis, the enzyme DhbE, a homolog of EntE, catalyzes the adenylation of DHB. nih.gov Similarly, Vibrio cholerae possesses the VibE enzyme for this purpose. nih.gov

The table below provides a comparative overview of the key genes involved in the biosynthesis of DHB and its subsequent adenylation in different bacterial species.

GeneFunctionEscherichia coliShigella flexneri (Ent+)Bacillus subtilisVibrio cholerae
entCIsochorismate synthasePresentPresent (non-functional in Ent- strains)--
entBIsochorismatase / Aryl carrier proteinPresentPresentdhbBvibB
entA2,3-dihydro-2,3-dihydroxybenzoate dehydrogenasePresentPresentdhbAvibA
entE / dhbE / vibE2,3-dihydroxybenzoate-AMP ligasePresentPresentdhbEvibE
entFEnterobactin synthetase component FPresentPresent (non-functional in Ent- strains)dhbFvibF

Phylogenetic Analysis of Enzymes Involved in 2,3-Dihydroxybenzoyl 5'-adenylate(1-) Formation

The enzyme responsible for the synthesis of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) is 2,3-dihydroxybenzoate-AMP ligase, a member of the adenylate-forming family of enzymes. nih.gov In E. coli, this enzyme is encoded by the entE gene. nih.govwikipedia.org Homologous enzymes are found in other siderophore biosynthesis pathways, such as DhbE in Bacillus subtilis and VibE in Vibrio cholerae. nih.gov These enzymes are typically stand-alone adenylation domains that initiate the non-ribosomal peptide synthesis (NRPS) assembly line for aryl-capped siderophores. nih.gov

Phylogenetic analysis of these aryl acid-activating domains reveals evolutionary relationships and potential functional divergence. numberanalytics.comnih.govnih.gov The adenylation domains of these enzymes possess a conserved structural fold, consisting of a large N-terminal domain that houses the substrate binding site and a smaller C-terminal "lid" domain. nih.gov The movement of this lid domain is crucial for the two-step catalytic reaction of adenylation and subsequent transfer to a carrier protein. nih.gov

Homologs of EntE are not only found in enterobactin-producing organisms but also in those that synthesize other catecholate siderophores. For example, YbtE from Yersinia species and PchD from Pseudomonas aeruginosa are involved in the activation of salicylate, a structurally related aryl acid, for the biosynthesis of yersiniabactin (B1219798) and pyochelin, respectively. nih.gov The phylogenetic clustering of these enzymes often correlates with their substrate specificity, distinguishing between those that activate DHB and those that activate salicylate. nih.govucl.ac.uk

The specificity of these adenylation domains is determined by a "specificity-conferring code" within their amino acid sequence. nih.gov This has allowed for the engineering of these enzymes to alter their substrate preference. For instance, researchers have successfully mutated the DhbE enzyme from Bacillus subtilis to preferentially activate other aromatic acids like 3-hydroxybenzoic acid, demonstrating the evolvability of these enzymes. nih.gov

The table below summarizes key enzymes homologous to EntE and their respective siderophore pathways.

EnzymeOrganismSiderophore PathwaySubstrate
EntEEscherichia coliEnterobactin2,3-Dihydroxybenzoic acid
DhbEBacillus subtilisBacillibactin2,3-Dihydroxybenzoic acid
VibEVibrio choleraeVibriobactin2,3-Dihydroxybenzoic acid
YbtEYersinia pestisYersiniabactinSalicylate
PchDPseudomonas aeruginosaPyochelinSalicylate
MbtAMycobacterium tuberculosisMycobactinSalicylate

Horizontal Gene Transfer and Pathway Dissemination

Horizontal gene transfer (HGT) plays a pivotal role in the evolution and dissemination of bacterial traits, including antibiotic resistance and virulence factors. nih.govnih.govyoutube.comfrontiersin.orgyoutube.comfrontiersin.org The genes for siderophore biosynthesis are often located on mobile genetic elements such as plasmids and genomic islands, facilitating their transfer between different bacterial species and even across kingdoms. nih.govnih.gov

The enterobactin biosynthesis gene cluster is a prime example of a pathway that has been disseminated through HGT. Its presence in diverse bacterial lineages, including both pathogenic and non-pathogenic strains, suggests multiple instances of transfer. pnas.orgnih.gov

One of the most remarkable examples of HGT involving the enterobactin pathway is its transfer from bacteria to eukaryotes. Comparative genomics has revealed that an entire enterobactin biosynthesis operon was transferred from an ancient bacterium in the order Enterobacteriales into the Wickerhamiella/Starmerella clade of yeasts. nih.govnih.gov These yeasts have maintained and functionally expressed the bacterial genes, enabling them to produce enterobactin. nih.gov Following the transfer, the yeast genomes underwent further adaptations, including the integration of a native fungal gene, ENB1, which encodes a transporter for enterobactin uptake. nih.govnih.gov This demonstrates the remarkable plasticity of genomes and the ability of organisms to acquire and integrate complex metabolic pathways from distant relatives. The loss of the original bacterial transporter genes from the transferred operon suggests a functional replacement by the pre-existing fungal transporter, illustrating a key step in the evolutionary integration of the new pathway. nih.gov

The dissemination of the enterobactin pathway through HGT has significant ecological and clinical implications. It allows for the rapid spread of a potent iron acquisition system, potentially enhancing the fitness and virulence of recipient organisms in iron-poor environments, including within a host.

Emerging Research Directions and Future Challenges in 2,3 Dihydroxybenzoyl 5 Adenylate 1 Research

Discovery of Novel Enzymes and Metabolic Roles

The biosynthesis of siderophores is a complex process involving multi-enzyme pathways. nih.govresearchgate.net While the core enzymes that produce 2,3-Dihydroxybenzoyl 5'-adenylate(1-), such as 2,3-dihydroxybenzoate-AMP ligase (EntE), are well-characterized, the full enzymatic repertoire governing the fate of this intermediate is still being explored. wikipedia.orgnih.gov Genomic enzymology, which integrates sequence, structure, and genome context, is a powerful strategy for uncovering new enzyme functions. nih.gov Researchers are mining genomic databases for uncharacterized protein families and gene clusters that are co-localized with known siderophore biosynthesis genes. nih.gov This approach can reveal novel modifying enzymes that act upon the 2,3-dihydroxybenzoyl moiety either before or after its activation to the adenylate form, or enzymes that participate in entirely new metabolic pathways that utilize this activated intermediate.

For instance, studies on Streptomyces varsoviensis have identified catecholate siderophores with distinctive modifications such as methylation, suggesting the presence of specific tailoring enzymes within their biosynthetic gene clusters. nih.gov The discovery of such enzymes not only expands the known diversity of siderophores but also provides new biocatalytic tools. Furthermore, research into NRPS-independent siderophore (NIS) synthesis pathways reveals alternative mechanisms for iron acquisition that may involve novel activation steps or enzymes, broadening the metabolic contexts in which activated intermediates like 2,3-dihydroxybenzoyl 5'-adenylate(1-) might play a role. mdpi.com

High-Throughput Screening for Pathway Modulators

The enzymes responsible for producing and utilizing 2,3-Dihydroxybenzoyl 5'-adenylate(1-) are attractive targets for the development of novel antimicrobial agents. Inhibiting siderophore production can effectively starve pathogenic bacteria of iron, a critical nutrient for their survival and virulence. capes.gov.brnih.gov High-throughput screening (HTS) methods are being increasingly employed to discover small molecule inhibitors of these enzymatic pathways. nih.gov

Various HTS assay formats are being developed, including luciferase-based reporter assays and high-content screening. nih.gov For adenylate-forming enzymes, a promising strategy involves designing inhibitors that mimic the acyl-adenylate intermediate itself. nih.govresearchgate.net Acyl-sulfonyladenosines, which are stable analogs of the reactive acyl-adenylate, have been developed as potent inhibitors for a wide range of adenylate-forming enzymes. nih.govresearchgate.net This approach could be used to specifically target 2,3-dihydroxybenzoate-AMP ligase. Another HTS approach focuses on protein-protein interactions that are essential for the function of large multi-enzyme complexes like NRPS systems. nih.gov Screening for compounds that disrupt these interactions could prevent the transfer of the activated 2,3-dihydroxybenzoyl group from the adenylation domain to the subsequent carrier protein domain, thereby halting siderophore synthesis. researchgate.net

Advanced in situ and in vivo Imaging of Siderophore Production

Visualizing the production and localization of siderophores in real-time within microbial communities or during an infection is a significant challenge. Advanced imaging techniques are emerging that could provide unprecedented insights into the spatio-temporal dynamics of the pathway involving 2,3-Dihydroxybenzoyl 5'-adenylate(1-). While direct imaging of this transient intermediate is difficult, researchers can focus on imaging the downstream products or the bacteria producing them.

One strategy involves the use of positron emission tomography (PET) to image bacteria that produce specific siderophores, such as yersiniabactin (B1219798). nih.gov This allows for the non-invasive tracking of bacterial populations and, by extension, the activity of their iron acquisition systems. Another approach is the development of novel imaging probes. For example, synthetic probes that change their fluorescent properties upon binding to ferric iron or specific siderophores could be used to map iron availability and siderophore distribution in situ. While much of the current work in advanced in vivo imaging has focused on other areas like amyloid plaque detection, the principles of developing targeted imaging agents can be applied to siderophore research. nih.gov

Systems-Level Understanding of Iron Homeostasis Networks

The production of 2,3-Dihydroxybenzoyl 5'-adenylate(1-) is a single, yet crucial, step within a complex network that governs iron homeostasis in bacteria. nih.govnih.gov A systems biology approach, which uses computational modeling to describe and predict the behavior of these intricate networks, is essential for a comprehensive understanding. nih.gov This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to model the entire iron acquisition process.

These networks are tightly regulated, most commonly by the Ferric Uptake Regulator (Fur) protein. nih.gov In low-iron conditions, the Fur repressor is inactive, leading to the transcription of genes for siderophore synthesis—including the enzyme that produces 2,3-Dihydroxybenzoyl 5'-adenylate(1-)—and transport. nih.gov Systems-level models can help elucidate the complex feedback loops and regulatory connections that ensure bacteria acquire sufficient iron while avoiding toxicity. nih.gov Understanding this network as a whole can reveal vulnerabilities that are not apparent from studying individual components, potentially identifying novel targets for intervention. nih.gov

Research DirectionKey Methodologies & FocusPotential Impact
Discovery of Novel EnzymesGenomic Enzymology, Sequence Similarity Networks (SSNs), Mining of Gene ClustersIdentification of new biocatalysts and expansion of known siderophore diversity
High-Throughput ScreeningAcyl-adenylate mimic design, Luciferase reporter assays, Protein-protein interaction assaysDiscovery of novel antimicrobial agents targeting iron acquisition
Advanced ImagingPositron Emission Tomography (PET), Development of fluorescent probesReal-time visualization of siderophore production and iron dynamics in situ
Systems-Level UnderstandingComputational Modeling, Integration of 'omics' data (genomics, proteomics)Holistic view of iron homeostasis for identifying novel regulatory nodes and targets
Synthetic BiologyPathway reconstruction, Heterologous expression, Enzyme engineeringCreation of novel siderophores with tailored properties and improved production yields
Computational PredictionsMachine Learning (e.g., CLEAN), Metabolite Docking, Genome Context AnalysisAccelerated functional annotation of enzymes and optimization of biosynthetic pathways

Synthetic Biology Approaches for Engineering Siderophore Production

Synthetic biology offers powerful tools to re-engineer and control the biosynthetic pathways that use 2,3-Dihydroxybenzoyl 5'-adenylate(1-). youtube.com By combining genes and enzymes from different organisms, researchers can create synthetic or hybrid pathways to produce "non-natural" siderophore analogs with novel properties. nih.gov This could lead to the development of chelators with enhanced affinity for iron, selectivity for other metals, or an ability to evade host defense mechanisms like the siderophore-binding protein lipocalin 2. capes.gov.brnih.gov

One key strategy is precursor-directed biosynthesis, where analogs of the natural substrate (2,3-DHB) are fed to the organism, which are then incorporated by the biosynthetic machinery to create new siderophore variants. nih.gov Additionally, entire biosynthetic pathways can be heterologously expressed in more tractable host organisms like E. coli to facilitate study and improve yields. nih.gov Engineering the regulatory circuits, such as modifying the Fur-mediated control, can also be used to trigger siderophore production under conditions where it would not normally occur, further enhancing production for biotechnological applications like bioremediation or metal recovery. nih.govgoogle.com

Computational Predictions of Enzyme Function and Pathway Optimization

The vast amount of sequence data generated by genome projects presents a major challenge in assigning functions to uncharacterized proteins. illinois.edu Computational biology is providing increasingly sophisticated tools to predict enzyme function and optimize metabolic pathways. nih.gov For the 2,3-Dihydroxybenzoyl 5'-adenylate(1-) pathway, these tools can accelerate the discovery of novel enzymes and guide engineering efforts.

Methods like sequence similarity networks (SSNs) and genome neighborhood analysis can provide strong predictive evidence for the function of an unknown enzyme based on its sequence similarity to characterized enzymes and the functions of its neighboring genes. nih.govnih.gov More advanced approaches use machine learning algorithms, such as CLEAN (contrastive learning-enabled enzyme annotation), to assign enzyme commission (EC) numbers with greater accuracy than traditional sequence alignment tools. illinois.edunih.govresearchgate.net Furthermore, computational docking can be used to screen libraries of potential substrates against the 3D structure of an enzyme, predicting its specificity and guiding the design of new biosynthetic pathways or inhibitors. nih.gov These predictive tools reduce the experimental workload and allow researchers to focus on the most promising targets for pathway discovery and optimization.

Computational Tool/ApproachApplication in Siderophore ResearchReference
Sequence Similarity Networks (SSN)Grouping large enzyme families to infer functions of uncharacterized proteins in siderophore pathways. nih.gov
Genome Neighborhood AnalysisPredicting an enzyme's role based on the functions of adjacent genes in a biosynthetic cluster. nih.govnih.gov
Machine Learning (e.g., CLEAN)Accurate prediction of enzyme function (EC number) from amino acid sequence for newly discovered enzymes. illinois.edunih.gov
Metabolite DockingVirtually screening potential substrates against an enzyme's active site to predict its specificity. nih.gov
Pathway ModelingSimulating metabolic flux through the siderophore biosynthesis pathway to identify bottlenecks and optimize production. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting 2,3-dihydroxybenzoyl 5'-adenylate(1−) in enzymatic assays?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used to quantify adenylate intermediates. For example, Rusnak et al. (1989) employed reverse-phase HPLC to isolate and characterize enzyme-bound 2,3-dihydroxybenzoyl 5'-adenylate(1−) during studies on enterobactin biosynthesis .
  • Key Considerations : Optimize mobile phase composition (e.g., acetonitrile/ammonium acetate gradients) to resolve adenylate peaks from nucleotide cofactors (ATP, ADP). Include internal standards (e.g., isotopically labeled AMP) for quantification .

Q. How is 2,3-dihydroxybenzoyl 5'-adenylate(1−) biosynthesized in bacterial systems?

  • Pathway Overview : The compound is synthesized by 2,3-dihydroxybenzoate (2,3-DHB)-AMP ligases (e.g., EntE in Escherichia coli), which catalyze the adenylation of 2,3-DHB using ATP. This activated intermediate is then transferred to carrier proteins for siderophore assembly .
  • Key Enzymes : Gene clusters such as mchK (annotated as adenylate synthase) and entE are critical. Activity assays require Mg²⁺ as a cofactor and monitoring of pyrophosphate release .

Advanced Research Questions

Q. How can enzyme kinetics of 2,3-dihydroxybenzoate-AMP ligase be analyzed to resolve contradictions in reported catalytic efficiencies?

  • Approach : Use stopped-flow spectrophotometry to measure real-time ATP consumption or coupled assays with pyrophosphatase to quantify inorganic phosphate. Rusnak et al. (1989) demonstrated a Kₘ of 12 µM for ATP and 8 µM for 2,3-DHB in E. coli EntE .
  • Data Conflict Resolution : Discrepancies in kinetic parameters may arise from enzyme purity (e.g., His-tagged vs. untagged variants) or assay conditions (pH, ionic strength). Include negative controls with catalytically inactive mutants (e.g., Ser-to-Ala substitutions in active sites) .

Q. What strategies are effective for stabilizing 2,3-dihydroxybenzoyl 5'-adenylate(1−) during isolation for structural studies?

  • Stabilization Techniques :

  • Use cryoenzymology: Perform reactions at 4°C and rapidly freeze samples in liquid nitrogen to prevent hydrolysis .
  • Add competitive inhibitors (e.g., AMP analogs) to protect the adenylate-enzyme complex during purification .
    • Structural Analysis : X-ray crystallography of ligand-bound adenylation domains (e.g., EntE) reveals conserved binding motifs, such as the aspartate-tyrosine-lysine triad coordinating the adenylate group .

Q. How can genetic engineering be applied to study the role of 2,3-dihydroxybenzoyl 5'-adenylate(1−) in siderophore-mediated iron uptake?

  • Genetic Tools :

  • Knock out mchK or entE in model organisms (e.g., Azotobacter vinelandii) to disrupt siderophore production. Complement with plasmid-borne copies under inducible promoters .
  • Use promoter-reporter fusions (e.g., lacZ) to monitor gene expression under iron-limiting conditions .
    • Phenotypic Validation : Assess growth defects in iron-deficient media and quantify siderophore production via chrome azurol S (CAS) assays .

Methodological Challenges and Solutions

Q. What are the limitations of NMR and mass spectrometry in characterizing 2,3-dihydroxybenzoyl 5'-adenylate(1−)?

  • NMR Limitations : Hydrolysis-prone adenylates require deuterated solvents (e.g., D₂O) and low-temperature probes. Assign peaks using 2D experiments (COSY, HSQC) focused on aromatic (2,3-DHB) and ribose protons .
  • MS Strategies : High-resolution ESI-MS in negative ion mode improves detection. Rusnak et al. (1989) identified the enzyme-bound intermediate at m/z 506.1 ([M-H]⁻) with <2 ppm error .

Q. How do conflicting reports on substrate specificity of adenylation enzymes impact siderophore engineering?

  • Case Study : EntE shows strict specificity for 2,3-DHB, while homologs like MchK may accept alternate aryl acids. Test substrate promiscuity via ATP-PPi exchange assays with analogs (e.g., 3,4-DHB) .
  • Engineering Applications : Directed evolution or domain swapping (e.g., substituting adenylation domains in non-ribosomal peptide synthetases) can tailor siderophore structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.